4-Isopropoxy-2-isopropylbenzoic acid 4-Isopropoxy-2-isopropylbenzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13737215
InChI: InChI=1S/C13H18O3/c1-8(2)12-7-10(16-9(3)4)5-6-11(12)13(14)15/h5-9H,1-4H3,(H,14,15)
SMILES: CC(C)C1=C(C=CC(=C1)OC(C)C)C(=O)O
Molecular Formula: C13H18O3
Molecular Weight: 222.28 g/mol

4-Isopropoxy-2-isopropylbenzoic acid

CAS No.:

Cat. No.: VC13737215

Molecular Formula: C13H18O3

Molecular Weight: 222.28 g/mol

* For research use only. Not for human or veterinary use.

4-Isopropoxy-2-isopropylbenzoic acid -

Specification

Molecular Formula C13H18O3
Molecular Weight 222.28 g/mol
IUPAC Name 2-propan-2-yl-4-propan-2-yloxybenzoic acid
Standard InChI InChI=1S/C13H18O3/c1-8(2)12-7-10(16-9(3)4)5-6-11(12)13(14)15/h5-9H,1-4H3,(H,14,15)
Standard InChI Key XHFUCXWMXDOOOO-UHFFFAOYSA-N
SMILES CC(C)C1=C(C=CC(=C1)OC(C)C)C(=O)O
Canonical SMILES CC(C)C1=C(C=CC(=C1)OC(C)C)C(=O)O

Introduction

Structural Characteristics and Nomenclature

The molecular structure of 4-isopropoxy-2-isopropylbenzoic acid (IUPAC name: 2-(propan-2-yl)-4-(propan-2-yloxy)benzoic acid) consists of a benzoic acid backbone substituted with an isopropyl group (-CH(CH₃)₂) at the 2-position and an isopropoxy group (-O-CH(CH₃)₂) at the 4-position. This arrangement introduces significant steric hindrance and electronic effects due to the electron-donating nature of the alkoxy group and the hydrophobic isopropyl substituents.

Key Structural Insights:

  • Electronic Effects: The isopropoxy group at the para position donates electron density through resonance, potentially altering the acidity of the carboxylic acid group compared to unsubstituted benzoic acid.

  • Steric Considerations: The ortho-isopropyl group may restrict rotational freedom around the C-O bond of the adjacent carboxylic acid, influencing conformational stability .

Synthesis and Chemical Reactivity

While no direct synthesis protocols for 4-isopropoxy-2-isopropylbenzoic acid are documented in the provided sources, plausible routes can be extrapolated from methods used for analogous compounds.

Proposed Synthetic Pathways:

  • Friedel-Crafts Alkylation: Introduction of the isopropyl group via electrophilic aromatic substitution, followed by etherification to install the isopropoxy group.

  • Cross-Coupling Reactions: Palladium-catalyzed coupling of pre-functionalized benzene precursors, such as Suzuki-Miyaura reactions, to achieve regioselective substitution .

Challenges in Synthesis:

  • Regioselectivity: Ensuring precise placement of substituents requires careful selection of directing groups.

  • Functional Group Compatibility: The carboxylic acid moiety may necessitate protective strategies during reactions involving strong bases or nucleophiles .

Physicochemical Properties

Based on data from structurally related compounds (e.g., 4-isopropylbenzoic acid [CAS 536-66-3]), the following properties are anticipated for 4-isopropoxy-2-isopropylbenzoic acid:

Property4-Isopropoxy-2-isopropylbenzoic Acid (Predicted)4-Isopropylbenzoic Acid (Reference)
Molecular FormulaC₁₃H₁₈O₃C₁₀H₁₂O₂
Molecular Weight (g/mol)222.28164.20
Melting Point (°C)95–110 (estimated)117–120
Boiling Point (°C)~300 (extrapolated)271.8
Density (g/cm³)1.12–1.181.1±0.1
Solubility in WaterLowSparingly soluble
LogP (Octanol-Water)~3.53.23

Rationale for Predictions:

  • The additional isopropoxy group increases molecular weight and hydrophobicity, likely reducing water solubility compared to 4-isopropylbenzoic acid.

  • Steric bulk may lower the melting point relative to the simpler analog .

Industrial and Material Science Applications

Pharmaceutical Intermediates:

Substituted benzoic acids are pivotal in synthesizing nonsteroidal anti-inflammatory drugs (NSAIDs) and protease inhibitors. The steric and electronic profile of 4-isopropoxy-2-isopropylbenzoic acid could make it a candidate for prodrug development or as a ligand in metal-organic frameworks (MOFs) .

Polymer Additives:

The hydrophobic isopropyl groups may improve compatibility with polyolefins, suggesting utility as a stabilizer or plasticizer in polymer formulations.

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